molecular formula C16H15NO4 B8543052 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid

4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid

Cat. No.: B8543052
M. Wt: 285.29 g/mol
InChI Key: YWEMBZPSYGFVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a benzyloxycarbonylamino group and a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.

    Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

    Reduction: The benzyloxycarbonylamino group can be reduced to an amino group under specific conditions.

    Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Benzyloxycarbonylamino-3-carboxybenzoic acid.

    Reduction: 4-Amino-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylbenzoic acid: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less reactive.

    4-Benzyloxycarbonylamino-benzoic acid: Lacks the methyl group, which may affect its reactivity and interactions.

    3-Methylbenzoic acid: Lacks both the benzyloxycarbonylamino group and the additional functional groups, making it a simpler molecule.

Uniqueness

4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid is unique due to the presence of both the benzyloxycarbonylamino group and the methyl group, which confer specific reactivity and interaction properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-methyl-4-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C16H15NO4/c1-11-9-13(15(18)19)7-8-14(11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

YWEMBZPSYGFVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Amino-3-methylbenzoic acid (5.0 g) was suspended in water (80 ml) and, thereafter, an ether solution (20 ml) of carbobenzoxychloride (3.7 g) and sodium hydrogen carbonate (3.6 g) were alternately added to the suspension under cooling with ice. Following stirring for 2.5 h at room temperature, an ether solution (95 ml) of carbobenzoxychloride (3.7 g) and sodium hydrogen carbonate (7.2 g) were further added alternately under cooling with ice, and the mixture was stirred for 1.5 h at room temperature. After rendering the reaction solution acidic with 4N HCl, the separating insoluble matter was recovered by filtration. The recovered solids were vacuum-dried to yield the end product (2.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Four
Name
Quantity
95 mL
Type
solvent
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Five
Quantity
3.6 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-amino-3-methylbenzoic acid (35.1 g, 232 mmol) in water (400 mL) was treated with 2.5N NaOH (200 mL, 500 mmol) and benzyl chloroformate (37.0 mL, 259 mmol). After 1 h, 150 mL water was added, the resulting mixture was treated with glacial acetic acid (15 mL) and the solids collected by filtration. The filter cake was rinsed with water and the resulting solid taken up in ethyl acetate/2-methyl tetrahydrofuran. The organic was washed with brine, dried over MgSO4, filtered and concentrated. The resulting solid was dried under vacuum to give 45.1 g of the title compound. LCMS m/z=307.9 MH+, Rt=2.508 min.
Quantity
35.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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